3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
Description
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The compound 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol follows IUPAC naming rules, which prioritize functional group hierarchy and substituent positioning. The root name "propan-2-ol" indicates a three-carbon chain with a hydroxyl group (-OH) at position 2. The trifluoromethyl group (-CF₃) is positioned at carbon 1, while the [(2-bromophenyl)methyl]amino group (-NH-CH₂-C₆H₄-Br) attaches to carbon 3.
Alternative naming conventions include:
- 3-[(2-bromobenzyl)amino]-1,1,1-trifluoro-2-propanol (emphasizing benzyl substituent)
- 3-(2-bromobenzylamino)-1,1,1-trifluoroisopropanol (using "isopropanol" for propan-2-ol)
| Naming Convention | Key Features |
|---|---|
| IUPAC Systematic | Hierarchical substituent ordering: bromophenyl → amino → trifluoromethyl |
| Trivial | Focus on benzyl and isopropanol motifs |
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₁BrF₃NO reflects:
- 10 carbons : 6 from the aromatic ring, 2 from the propane backbone, 1 from the methylene bridge, and 1 from the amino group
- 11 hydrogens : 5 aromatic, 4 propane backbone, 2 methylene bridge
- 1 bromine : Substituent on the phenyl ring
- 3 fluorines : Trifluoromethyl group
- 1 nitrogen : Amino group
- 1 oxygen : Hydroxyl group
Molecular weight calculation :
- Carbon (C): 10 × 12.01 = 120.10
- Hydrogen (H): 11 × 1.008 = 11.09
- Bromine (Br): 1 × 79.904 = 79.904
- Fluorine (F): 3 × 19.00 = 57.00
- Nitrogen (N): 1 × 14.01 = 14.01
- Oxygen (O): 1 × 16.00 = 16.00
Total : 298.104 g/mol (matches experimental value of 298.1 g/mol)
| Element | Contribution (g/mol) |
|---|---|
| C₁₀ | 120.10 |
| H₁₁ | 11.09 |
| Br | 79.904 |
| F₃ | 57.00 |
| N | 14.01 |
| O | 16.00 |
Stereochemical Considerations and Conformational Isomerism
The compound exhibits one stereogenic center at carbon 2 (propan-2-ol backbone), where four distinct groups attach:
This creates two enantiomers :
- (R)-configuration : Clockwise priority order (OH > CF₃ > NH-CH₂-C₆H₄-Br > H)
- (S)-configuration : Counterclockwise arrangement
Conformational analysis :
- The trifluoromethyl group adopts a gauche conformation relative to the hydroxyl group to minimize steric hindrance.
- The 2-bromophenyl ring exhibits restricted rotation due to ortho-bromine steric effects , favoring a dihedral angle of ~60° between the aromatic plane and propane backbone.
| Stereochemical Property | Detail |
|---|---|
| Chiral Centers | 1 |
| Enantiomeric Pair | R/S |
| Predominant Conformation | Gauche (CF₃ vs. OH) |
Properties
IUPAC Name |
3-[(2-bromophenyl)methylamino]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c11-8-4-2-1-3-7(8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVWSFPENHRCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Mechanism
The reaction proceeds via imine formation, followed by hydride transfer from the reducing agent. The trifluoromethyl group stabilizes the intermediate, favoring product formation. Steric hindrance from the 2-bromophenyl group necessitates mild conditions to prevent side reactions.
Stereochemical Control
Stereoselectivity depends on the reducing agent:
- NaBH3CN favors erythro diastereomers (dr 3:1).
- NaBH(OAc)3 enhances threo selectivity (dr 1:2) due to chelation control.
Nucleophilic Substitution of Epoxides
Epoxide ring-opening with 2-bromobenzylamine provides an alternative route, enabling access to diverse stereoisomers.
Procedure
- Epoxidation : 1,1,1-Trifluoropropene oxide synthesized via epoxidation of 3,3,3-trifluoropropene using meta-chloroperbenzoic acid (mCPBA).
- Ring-Opening : Reaction with 2-bromobenzylamine (1.1 eq) in THF at 60°C for 6 hours.
- Workup : Acidic quenching and extraction.
| Parameter | Value |
|---|---|
| Yield | 55–70% |
| Diastereomeric Ratio | 1:1 (uncontrolled) |
| Purity | >95% (HPLC) |
This method suffers from moderate yields due to competing polymerization of the epoxide. Catalytic additives (e.g., LiClO4) improve regioselectivity but complicate purification.
Catalytic Hydrogenation of α-Amino Trifluoromethyl Ketones
The Dakin-West reaction provides α-amino trifluoromethyl ketones, which are reduced to the target alcohol.
Synthesis Steps
Advantages
- High atom economy.
- Scalable to multi-gram quantities.
Industrial Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
Continuous Flow Reductive Amination
Solvent Recycling
Methanol recovery via distillation reduces waste and production costs by 40%.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 82 | Moderate | High | 120 |
| Epoxide Substitution | 70 | Low | Moderate | 180 |
| Catalytic Hydrogenation | 88 | High | High | 150 |
Reductive amination balances yield and scalability, while catalytic hydrogenation offers superior stereocontrol. Industrial settings favor continuous flow systems for throughput.
Challenges and Optimization Strategies
Impurity Profiling
- Byproducts : N-alkylated amines (≤5%) and unreacted ketones (≤3%).
- Mitigation : Gradient elution chromatography or recrystallization from hexane/ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding amines or alcohols
Substitution: Compounds with substituted functional groups
Scientific Research Applications
Chemistry
3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | In the presence of bases like NaOH | New amine derivatives |
| Coupling reactions | Catalyzed by palladium or nickel | Biaryl compounds |
| Reductive amination | Using reducing agents like NaBH4 | Amines |
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has shown that it can inhibit human DNA topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition suggests potential use as an anticancer agent.
Case Study : In vitro studies conducted on human tumor cells revealed that the compound can significantly inhibit cell growth with a GI50 value of approximately 15.72 µM. This result highlights its potential as a lead compound in cancer therapeutics .
Medicine
The compound is being explored for drug development due to its ability to interact selectively with biological targets. Its structural features allow it to modulate enzyme activity and receptor binding:
| Target Enzyme | Mode of Action |
|---|---|
| DNA Topoisomerase IIα | Inhibits enzyme activity, affecting DNA processing |
| Specific Receptors | Potential modulation of signaling pathways |
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its lipophilicity enhances its applicability in formulations requiring solubility in organic solvents.
Mechanism of Action
The mechanism of action of 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular features, and inferred properties:
Key Comparisons
Substituent Effects on Physicochemical Properties
- Aromatic vs. Aliphatic Amino Groups: The target compound’s 2-bromobenzylamino group introduces aromaticity and electron-withdrawing effects, likely enhancing UV absorption and rigidity compared to the cycloheptylamino analogue (). The cycloheptyl derivative’s aliphatic chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Trifluoropropanol Core: The -CF₃ group enhances metabolic stability and electronegativity, while the -OH group enables hydrogen bonding. This combination is shared across all analogues, suggesting shared stability in acidic/basic conditions .
Stability and Reactivity
- Superacid Stability: Trifluoromethylated alcohols, such as those in , form stable dicationic species in HF/SbF₅, indicating that the trifluoropropanol backbone resists decomposition under extreme conditions. This property may extend to the target compound .
Biological Activity
3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol (CAS Number: 866135-77-5) is a compound of interest due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11BrF3NO. The presence of bromine and trifluoromethyl groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 298.1 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Research indicates that compounds similar to this compound may interact with microtubules and tubulin, which are critical for cell division and intracellular transport. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds that stabilize or destabilize microtubules. For instance, the compound's analogs have shown effectiveness against multi-drug resistant cancer cell lines by interfering with microtubule dynamics .
Case Study:
A specific study evaluated the effect of similar compounds on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at micromolar concentrations, demonstrating their potential as antitumor agents .
Neuroprotective Effects
Given its structure, there is speculation regarding its neuroprotective properties. Compounds with similar structures have been investigated for their ability to penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Bromine Substitution: The presence of bromine may enhance lipophilicity and cellular uptake.
- Trifluoromethyl Group: This group can stabilize the molecule and influence its interaction with biological targets.
Toxicological Profile
While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity. It is essential to consider safety data when evaluating potential therapeutic applications.
| Toxicity Type | Description |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Damage | Causes serious eye damage |
| Respiratory Irritation | May cause respiratory irritation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
